Fmoc-Lys(Dnp)-OH

Descripción general

Descripción

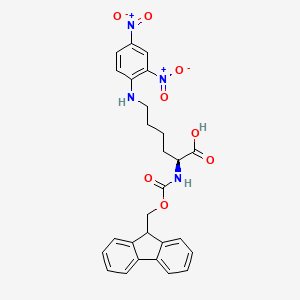

Fmoc-Lys(Dnp)-OH: is a derivative of lysine, an essential amino acid, modified with two protective groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group and the 2,4-dinitrophenyl (Dnp) group. The Fmoc group is commonly used in solid-phase peptide synthesis to protect the amino group, while the Dnp group is used to protect the side chain of lysine. This compound is particularly useful in peptide synthesis and biochemical research due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Dnp)-OH typically involves the following steps:

Protection of the Lysine Side Chain: The ε-amino group of lysine is first protected with the 2,4-dinitrophenyl (Dnp) group. This is achieved by reacting lysine with 2,4-dinitrofluorobenzene in a suitable solvent such as dimethylformamide (DMF) under basic conditions.

Protection of the α-Amino Group: The α-amino group of the lysine derivative is then protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is done by reacting the lysine derivative with Fmoc-chloride in the presence of a base such as sodium carbonate in a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of lysine are reacted with 2,4-dinitrofluorobenzene and Fmoc-chloride under controlled conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, or precipitation to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Fmoc-Lys(Dnp)-OH can undergo nucleophilic substitution reactions where the Fmoc or Dnp groups are replaced by other functional groups.

Deprotection Reactions: The Fmoc and Dnp groups can be selectively removed under specific conditions. The Fmoc group is typically removed using a base such as piperidine, while the Dnp group is removed using a reducing agent like thiophenol.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in DMF.

Dnp Deprotection: Thiophenol in a suitable solvent.

Major Products Formed:

Fmoc Deprotection: The major product is the lysine derivative with the Dnp group intact.

Dnp Deprotection: The major product is the lysine derivative with the Fmoc group intact.

Aplicaciones Científicas De Investigación

Key Applications

-

Peptide Synthesis

- Fmoc-Lys(Dnp)-OH is extensively used in solid-phase peptide synthesis (SPPS). It allows for the controlled incorporation of lysine residues into peptides while protecting the amino group from undesired reactions .

- The Dnp tag facilitates monitoring during synthesis, enabling researchers to track the progress and yield of peptide formation.

-

Bioconjugation

- This compound is utilized in bioconjugation processes where peptides are linked to other biomolecules or surfaces. This application is crucial for developing targeted therapeutics and diagnostics .

- The Dnp tag can be used to conjugate peptides to various surfaces, enhancing their stability and functionality in biological assays.

-

Fluorescence Resonance Energy Transfer (FRET) Peptides

- This compound can be introduced into FRET peptides, which are vital for studying molecular interactions and dynamics in real-time. The Dnp group serves as a quencher in these systems .

- Case studies have demonstrated the successful incorporation of this compound into triple-helical peptide substrates, showcasing its utility in advanced biophysical studies .

-

Development of Fluorogenic Substrates

- The compound has been employed in creating highly sensitive intramolecularly quenched fluorogenic substrates. These substrates are beneficial for detecting enzymatic activity and studying proteolytic processes .

- Studies have shown that modifications using this compound can lead to significant enhancements in fluorescence properties, making them suitable for various analytical applications.

Case Study 1: Peptide Microarray Production

A recent study demonstrated an acid-modulated strategy for producing peptide microarrays on biosensor interfaces using this compound. The microarrays showed promising results in biosensing applications due to their high specificity and sensitivity .

Case Study 2: Enzyme Activity Detection

Research involving the synthesis of fluorogenic substrates with this compound indicated that these substrates could effectively detect matrix metalloproteinases (MMPs). The incorporation of the Dnp tag allowed for precise measurement of enzyme activity through fluorescence changes .

Comparative Data Table

| Application Area | Description | Benefits |

|---|---|---|

| Peptide Synthesis | Used in solid-phase synthesis | Controlled incorporation of lysine residues |

| Bioconjugation | Linking peptides to biomolecules | Enhanced stability and functionality |

| FRET Peptides | Incorporation into FRET systems | Real-time monitoring of molecular interactions |

| Fluorogenic Substrates | Development of sensitive detection methods | High sensitivity and specificity |

Mecanismo De Acción

Molecular Targets and Pathways: The mechanism of action of Fmoc-Lys(Dnp)-OH is primarily related to its role in peptide synthesis. The Fmoc and Dnp groups protect the amino and side chain groups of lysine, respectively, allowing for selective reactions to occur. This enables the synthesis of peptides with high precision and efficiency.

Comparación Con Compuestos Similares

Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Dnp)-OH but with a tert-butoxycarbonyl (Boc) group instead of the Dnp group.

Fmoc-Lys(Mtt)-OH: Contains a 4-methyltrityl (Mtt) group instead of the Dnp group.

Fmoc-Lys(ivDde)-OH: Contains an 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (ivDde) group instead of the Dnp group.

Uniqueness: this compound is unique due to the presence of the Dnp group, which provides distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific peptide synthesis applications where selective deprotection is required.

Actividad Biológica

Fmoc-Lys(Dnp)-OH (Fluorenylmethoxycarbonyl-Lysine with a 2,4-dinitrophenyl group) is a derivative of lysine commonly used in peptide synthesis and biochemical research. Its unique structure allows it to serve as a substrate for various enzymatic reactions, particularly in studies involving proteases and angiotensin-converting enzyme (ACE). This article delves into the biological activity of this compound, highlighting its applications, enzymatic interactions, and relevant research findings.

Chemical Structure

This compound is characterized by the following chemical formula:

This structure includes the Fmoc protecting group, which is sensitive to basic conditions, allowing for selective deprotection during synthesis.

Applications in Research

- Protease Substrate Synthesis : this compound is extensively used in synthesizing peptide substrates for studying proteases. The Dnp group acts as a chromogenic or fluorescent label, facilitating the monitoring of enzymatic activity.

- ACE Activity Measurement : The compound has been utilized in assays to measure ACE activity in human plasma and various tissues. The hydrolysis of substrates like Abz-FRK(Dnp)P-OH by ACE provides insights into enzyme kinetics and inhibition mechanisms.

Hydrolysis Studies

A significant study investigated the hydrolysis of Abz-peptidyl-K(Dnp)P-OH derivatives by ACE. The results demonstrated that:

- Enzymatic Activity : The hydrolysis rate was monitored using fluorescence assays, showing a strong correlation (r = 0.90, P < 0.001) between substrate cleavage and ACE activity in human plasma from 80 healthy patients .

- Inhibition Studies : Classical ACE inhibitors like lisinopril and captopril completely inhibited the hydrolysis of Abz-FRK(Dnp)P-OH in lung, heart, and kidney tissues, confirming the specificity of ACE assays .

Table 1: ACE Activity Measurement in Different Tissues

| Tissue | Hydrolysis Rate (mU/ml) | Inhibition (%) with Lisinopril |

|---|---|---|

| Lung | 15.2 | 100 |

| Heart | 12.8 | 100 |

| Kidney | 14.5 | 100 |

| Liver | 8.3 | 58 |

Case Studies

- Fluorescent Assay Development : A continuous fluorescent assay was developed to quantify ACE activity using this compound derivatives as substrates. The assay demonstrated high sensitivity and specificity for ACE in both human plasma and rat tissue homogenates .

- Synthesis of Urotensin II Analogues : Research involving the synthesis of urotensin II analogues utilized this compound to explore structure-activity relationships (SAR) within peptide ligands. The findings indicated that modifications at the lysine position significantly affected biological activity and receptor interaction profiles .

Research Findings

Recent studies have focused on optimizing the use of this compound in automated peptide synthesis and evaluating its potential as a versatile building block in drug development . The ability to modify its side chains further enhances its utility in creating functionalized peptides with tailored biological activities.

Propiedades

IUPAC Name |

(2S)-6-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O8/c32-26(33)24(11-5-6-14-28-23-13-12-17(30(35)36)15-25(23)31(37)38)29-27(34)39-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22,24,28H,5-6,11,14,16H2,(H,29,34)(H,32,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENCMORJQAUAAJ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.